molecular formula C18H14O3 B11845051 2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid CAS No. 62315-02-0

2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid

Katalognummer: B11845051
CAS-Nummer: 62315-02-0
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: URTSQWUNKRLTLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C18H14O3 It is known for its unique structure, which combines a benzoic acid moiety with a naphthalene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and naphthalen-1-ylmethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or ethanol.

    Reaction Steps: The naphthalen-1-ylmethanol is first converted to its corresponding halide (e.g., bromide) using a halogenating agent like phosphorus tribromide. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid may involve:

    Large-Scale Reactors: The reactions are scaled up using large reactors with precise temperature and pressure control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Quinones or carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated derivatives or other substituted benzoic acids.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxybenzoic Acid:

    Naphthalene-1-carboxylic Acid: Contains the naphthalene group but lacks the hydroxyl group on the benzoic acid ring.

Uniqueness

2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid is unique due to its combination of a hydroxyl group, a carboxylic acid group, and a naphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

62315-02-0

Molekularformel

C18H14O3

Molekulargewicht

278.3 g/mol

IUPAC-Name

2-hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid

InChI

InChI=1S/C18H14O3/c19-17-9-8-12(11-16(17)18(20)21)10-14-6-3-5-13-4-1-2-7-15(13)14/h1-9,11,19H,10H2,(H,20,21)

InChI-Schlüssel

URTSQWUNKRLTLX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CC(=C(C=C3)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.